Regioisomeric Identity: 7-yl vs. 6-yl Furan-2-carboxamide Substitution as a Determinant of Molecular Topology and Predicted Target Interaction Profiles
The target compound bears the furan-2-carboxamide group at the chromen-4-one 7-position, distinguishing it from the commercially available 6-yl regioisomer (CAS 923228-09-5). The two regioisomers share identical molecular formula (C₂₂H₁₇NO₅) and molecular weight (375.4 g/mol) but differ in the attachment point of the carboxamide moiety on the benzopyran ring . In the broader chromen-4-one literature, 7-substituted derivatives have been reported to exhibit distinct acetylcholinesterase (AChE) and kinase inhibition profiles compared to their 6-substituted counterparts, attributed to altered orientation of the carboxamide within ATP-binding or catalytic pockets [1]. No direct head-to-head bioactivity comparison between the 7-yl and 6-yl regioisomers of this specific compound has been published.
| Evidence Dimension | Carboxamide substitution position on chromen-4-one core |
|---|---|
| Target Compound Data | Furan-2-carboxamide at 7-position (CAS 923156-35-8); MW 375.4 g/mol |
| Comparator Or Baseline | Furan-2-carboxamide at 6-position (CAS 923228-09-5); MW 375.4 g/mol |
| Quantified Difference | Identical molecular weight and formula; topological difference only (7-yl vs. 6-yl attachment) |
| Conditions | Structural comparison based on CAS registry and SMILES notation |
Why This Matters
Procurement of the correct regioisomer is essential because 7-yl and 6-yl chromen-4-one carboxamides are non-interchangeable in any biological assay; ordering or screening the wrong regioisomer invalidates experimental results.
- [1] Anand, P.; Singh, B. Synthesis and Evaluation of Substituted 4-Methyl-2-oxo-2H-chromen-7-yl Phenyl Carbamates as Potent Acetylcholinesterase Inhibitors and Anti-Amnestic Agents. Med. Chem. Res. 2013, 22, 1646–1654. (Provides class-level evidence that 7-substituted chromen-4-ones exhibit distinct AChE inhibition profiles relative to other positional isomers.) View Source
